

Massoia Lactone: A Comprehensive Technical Guide to Natural Sources and Biosynthesis

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Compound of Interest

Compound Name: *Massoia Lactone*

Cat. No.: *B149163*

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This technical guide provides an in-depth exploration of **Massoia lactone**, a naturally occurring chiral molecule with significant applications in the flavor, fragrance, and pharmaceutical industries. The document details its primary natural sources, providing quantitative data on lactone concentrations, and elucidates the current understanding of its biosynthetic pathways in both plant and fungal systems. Furthermore, it outlines key experimental protocols for the extraction, analysis, and investigation of **Massoia lactone** biosynthesis.

Natural Sources of Massoia Lactone

Massoia lactone and its homologs are predominantly found in the plant kingdom, with the most significant source being the Massoia tree (*Cryptocarya massoy*), native to Indonesia and Papua New Guinea.[1][2] Fungal species have also been identified as producers of this valuable compound, offering potential alternative and sustainable sources.

Plant Sources

The bark and heartwood of *Cryptocarya massoy* are rich sources of **Massoia lactone**, primarily the C-10 homolog (5,6-dihydro-6-pentyl-2H-pyran-2-one), which is responsible for the characteristic sweet, coconut-like aroma.[3] Lesser amounts of C-12 (5,6-dihydro-6-heptyl-2H-pyran-2-one) and C-14 (5,6-dihydro-6-nonyl-2H-pyran-2-one) homologs are also present.[4][5] The fruit of the tree contains only trace amounts of these lactones.[4][5] The essential oil quality

is often graded based on the concentration of C-10 **Massoia lactone**, with "Super" grade oils containing over 70%.

Fungal Sources

Certain fungi have been identified as producers of **Massoia lactone**, offering a promising avenue for biotechnological production. The yeast-like fungus *Aureobasidium melanogenum* produces glycolipids called liamocins, which can be hydrolyzed to release 3,5-dihydroxydecanoic acid, a direct precursor that lactonizes to form C-10 **Massoia lactone**.^{[6][7]} Additionally, the mycelium of *Cordyceps sinensis* (strain Cs-4) has been shown to produce **Massoia lactone** through submerged fermentation.

Quantitative Data on Massoia Lactone Content

The following table summarizes the quantitative data on the concentration of **Massoia lactone** homologs in various natural sources as reported in the literature.

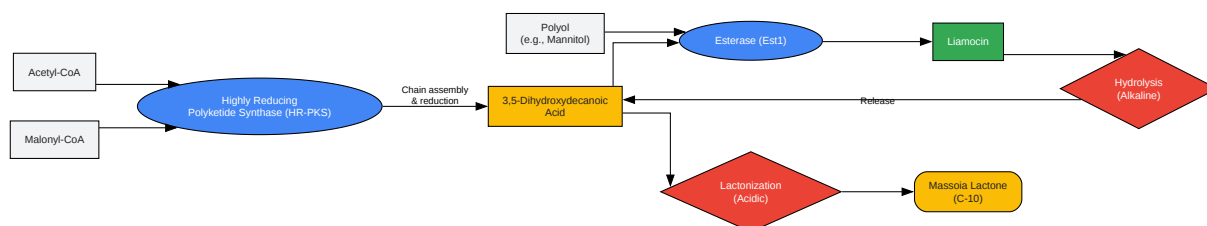
Natural Source	Part	C-8 Massoia Lactone (%)	C-10 Massoia Lactone (%)	C-12 Massoia Lactone (%)	C-14 Massoia Lactone (%)	Other Compo unds (%)	Referen ce
Cryptocarya massoy	Bark Oil	3.4	56.25	16.51	0.56	Benzyl benzoate (12.72), δ -decalactone (1.53), Benzyl salicylate (1.79)	[8]
Cryptocarya massoy	Bark Oil	-	~64.8	~17.4	-	Benzyl benzoate (~13.4)	
Cryptocarya massoy	Bark Oil	-	48.16	-	-	-	
Cryptocarya massoy	Heartwood Oil	-	Present (major)	27.7	1.4	δ -decalactone (2.5)	[4][5]
Cryptocarya massoy	Fruit Oil	-	Trace (<2)	0.2	-	Benzyl benzoate (68.3)	[4][5]
Cordyceps sinensis (Cs-4)	Mycelium	-	2.98–3.77 mg/g	-	-	-	

Biosynthesis Pathways of Massoia Lactone

The biosynthesis of **Massoia lactone** is believed to follow pathways related to fatty acid and polyketide synthesis. While the complete pathways are not fully elucidated in all organisms, evidence points to distinct mechanisms in plants and fungi.

Fungal Biosynthesis via Polyketide Synthase Pathway

In the fungus *Aureobasidium melanogenum*, **Massoia lactone** is a product derived from the biosynthesis of liamocins.[6] This pathway involves a highly reducing polyketide synthase (HR-PKS). The key intermediate is 3,5-dihydroxydecanoic acid, which is synthesized by the HR-PKS.[5] This acid is then esterified to a polyol (mannitol or arabitol) to form liamocins.[9][10] **Massoia lactone** can be released from these liamocins through hydrolysis and subsequent spontaneous lactonization of the 3,5-dihydroxydecanoic acid under acidic conditions.[7]

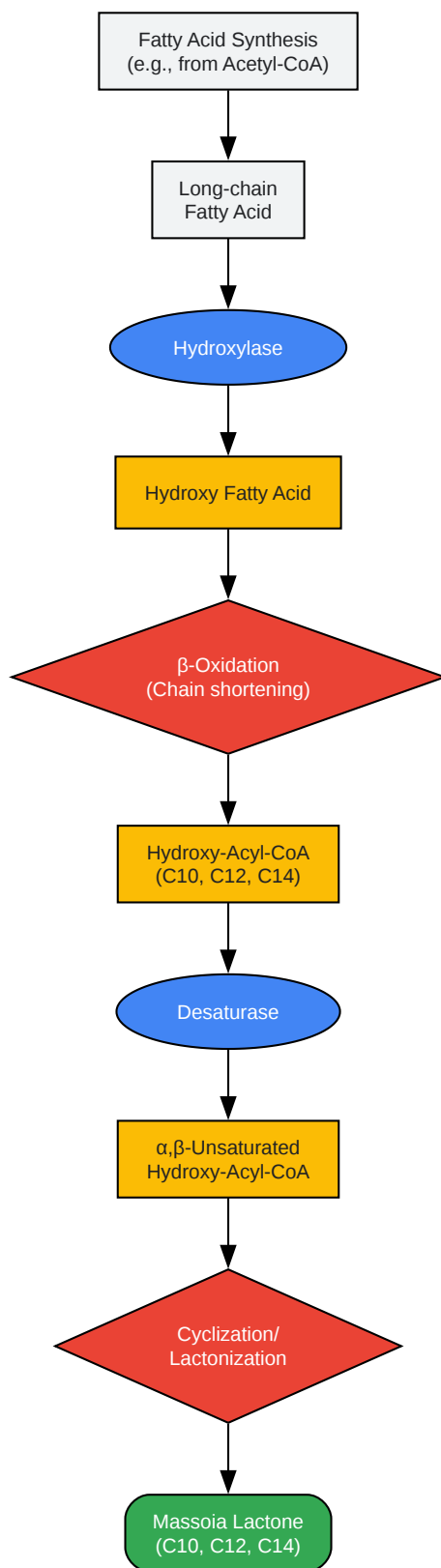


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Fungal biosynthesis of **Massoia lactone** via the liamocin pathway.

Putative Plant Biosynthesis Pathway

The biosynthesis of **Massoia lactone** in *Cryptocarya massoy* has not been fully elucidated. However, the structure of **Massoia lactone**, an α,β -unsaturated δ -lactone, strongly suggests a biosynthetic origin from the fatty acid or polyketide pathways. It is hypothesized that a precursor fatty acid undergoes hydroxylation and subsequent β -oxidation cycles to yield a hydroxy-fatty acid intermediate, which then cyclizes to form the lactone ring. The α,β -unsaturation could be introduced by a desaturase enzyme.



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A putative biosynthetic pathway for **Massoia lactone** in plants.

Experimental Protocols

Extraction of Massoia Lactone from Plant Material

A common method for extracting **Massoia lactone** from the bark of *C. massoy* is hydrodistillation to obtain the essential oil. For analytical and preparative purposes, solvent extraction followed by chromatography is employed.

Protocol: Solvent Extraction and Purification

- **Maceration:** Pulverized dried bark of *C. massoy* is macerated in a solvent such as 95% ethanol.
- **Filtration and Concentration:** The mixture is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.
- **Purification:** The crude extract can be purified using techniques like preparative hydrostatic countercurrent chromatography. A biphasic solvent system such as n-hexane–methanol–water (10:9:1, v/v/v) can be used to achieve high-purity isolation of **Massoia lactone** homologs.

Quantification of Massoia Lactone

Gas chromatography-mass spectrometry (GC-MS) is the standard method for the identification and quantification of the volatile components, including **Massoia lactones**, in essential oils. High-performance liquid chromatography (HPLC) is also a valuable tool for quantification, especially in fermented products.

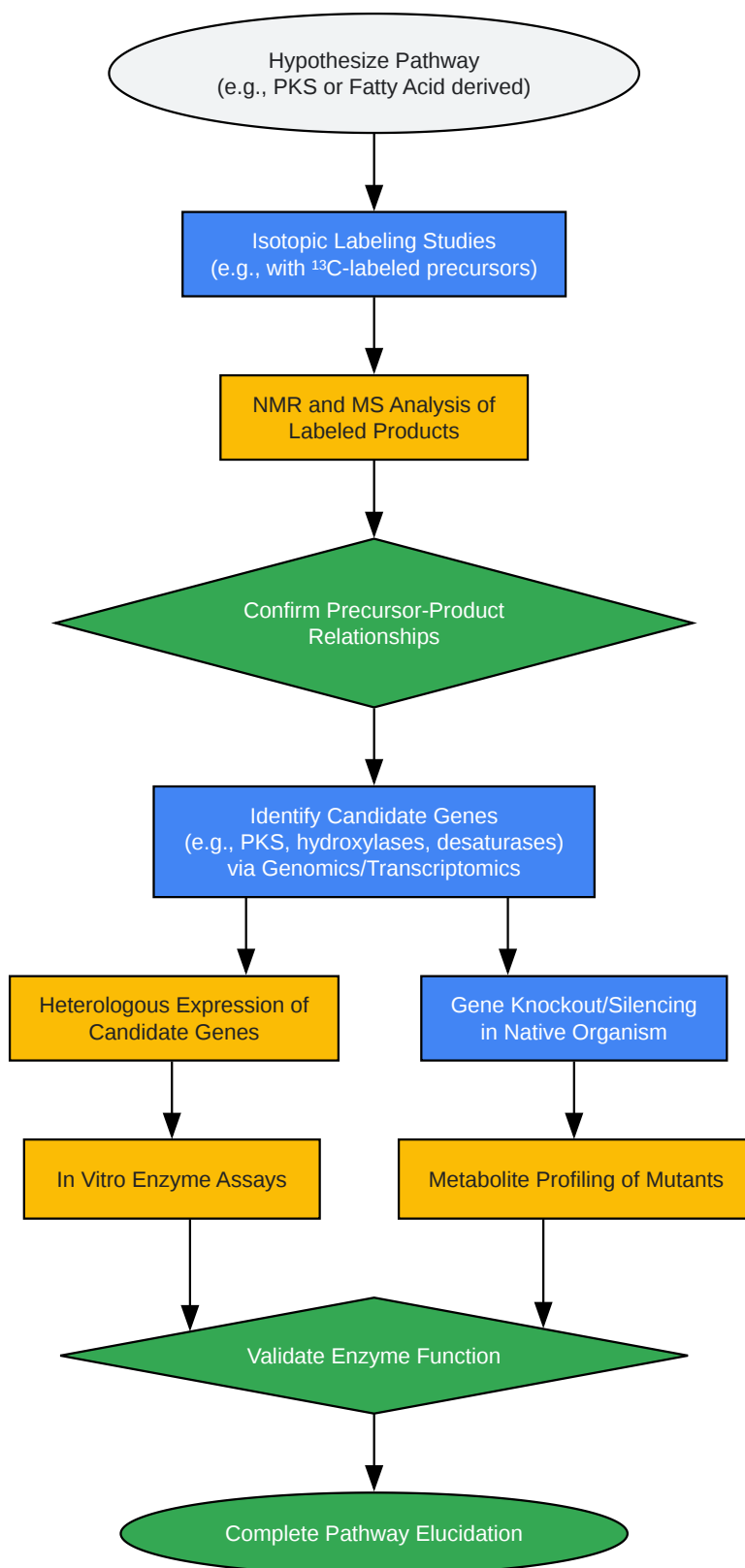
Protocol: GC-MS Analysis

- **Sample Preparation:** Dilute the essential oil or extract in a suitable solvent (e.g., ethyl acetate).
- **GC Conditions:** Use a capillary column suitable for separating volatile compounds (e.g., HP-5MS). A typical temperature program could be: start at 60°C, ramp up to 280°C.
- **MS Conditions:** Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 40-500.

- Identification and Quantification: Identify compounds by comparing their mass spectra and retention indices with those of authentic standards and library data. Quantify by integrating the peak areas and comparing them to an internal standard.

Elucidation of Biosynthesis Pathways

Investigating the biosynthesis of **Massoia lactone** involves a combination of genetic, biochemical, and analytical techniques. The following outlines a general workflow.



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General workflow for elucidating a secondary metabolite biosynthesis pathway.

Key Methodologies:

- **Isotopic Labeling:** Feeding the organism with stable isotope-labeled precursors (e.g., ^{13}C -acetate) and tracing the label incorporation into **Massoia lactone** using NMR and mass spectrometry to identify the building blocks of the molecule.
- **Genomic and Transcriptomic Analysis:** Sequencing the genome or transcriptome of the producing organism to identify candidate genes encoding enzymes typically involved in fatty acid or polyketide synthesis (e.g., PKS, fatty acid synthases, hydroxylases, desaturases).
- **Heterologous Expression and Enzyme Assays:** Expressing candidate genes in a host organism (e.g., *E. coli* or yeast) that does not naturally produce the compound. The recombinant enzymes are then purified and assayed in vitro with putative substrates to confirm their function.
- **Gene Inactivation:** Creating knockout mutants or using RNA interference (RNAi) to silence the expression of candidate genes in the native organism. A subsequent loss or reduction in **Massoia lactone** production in the mutant provides strong evidence for the gene's involvement in the pathway.

This guide provides a foundational understanding of **Massoia lactone**'s natural occurrence and biosynthesis. Further research, particularly in the plant pathways and the specific enzymes involved, will be crucial for developing sustainable and efficient biotechnological production methods for this commercially important molecule.

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